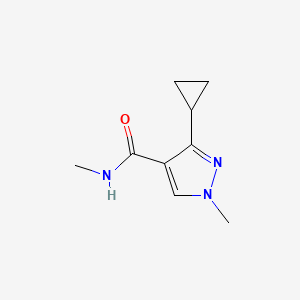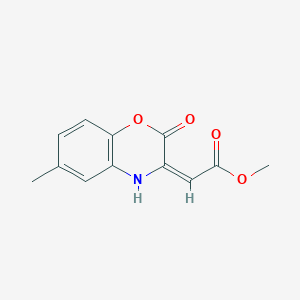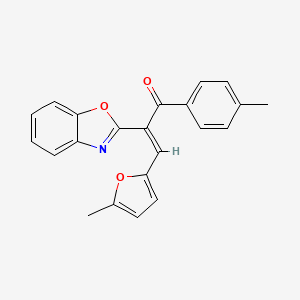![molecular formula C15H15N3 B7549689 Imidazo[1,2-a]pyridine, 2-(3-tolylamino)metyl-](/img/structure/B7549689.png)
Imidazo[1,2-a]pyridine, 2-(3-tolylamino)metyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo[1,2-a]pyridine, 2-(3-tolylamino)metyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of imidazopyridines, which are known for their diverse biological activities. In
Applications De Recherche Scientifique
Imidazo[1,2-a]pyridine, 2-(3-tolylamino)metyl- has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. This compound has been used as a starting material for the synthesis of various derivatives with improved biological activities.
Mécanisme D'action
The mechanism of action of imidazo[1,2-a]pyridine, 2-(3-tolylamino)metyl- is not fully understood. However, it is believed to act through the inhibition of various enzymes and signaling pathways involved in inflammation, cancer, and viral infections. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. It has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
Imidazo[1,2-a]pyridine, 2-(3-tolylamino)metyl- has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the replication of various viruses, including influenza virus and hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
Imidazo[1,2-a]pyridine, 2-(3-tolylamino)metyl- has several advantages for lab experiments. It is readily available and can be synthesized with high yield and purity. It exhibits a wide range of biological activities, making it a versatile compound for studying various biological processes. However, this compound also has some limitations. It can be unstable under certain conditions, and its solubility in aqueous solutions is limited. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
For the study of this compound include the synthesis of new derivatives, investigation of its mechanism of action, and exploration of its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of imidazo[1,2-a]pyridine, 2-(3-tolylamino)metyl- can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-aminopyridine with 3-tolylisocyanate in the presence of a catalyst. This reaction yields the desired product with high yield and purity. Other methods, such as the use of metal catalysts or microwave irradiation, have also been reported in the literature.
Propriétés
IUPAC Name |
N-(imidazo[1,2-a]pyridin-2-ylmethyl)-3-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-12-5-4-6-13(9-12)16-10-14-11-18-8-3-2-7-15(18)17-14/h2-9,11,16H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMNSYLQZSEYTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCC2=CN3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8'-Methylspiro[1,3-dioxolane-2,11'-pentacyclo[5.4.0.02,6.03,10.05,9]undecane]-8'-ol](/img/structure/B7549609.png)
![[2-bromo-4-[(E)-3-(2-chloro-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7549614.png)
![(6E)-2-(2-chlorophenyl)-2-(methylamino)-6-[(3-nitrophenyl)methylidene]cyclohexan-1-one](/img/structure/B7549627.png)

![(E)-2-cyano-3-[3,5-dibromo-4-[(3-methylphenyl)methoxy]phenyl]-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B7549637.png)

![4-[4-(4-Methylphenyl)triazol-1-yl]benzoic acid](/img/structure/B7549652.png)


![N-[2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-4-methylsulfanyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]butanamide](/img/structure/B7549682.png)



![2-[1-(4-Methoxyphenyl)triazol-4-yl]propan-2-ol](/img/structure/B7549718.png)
